REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([F:14])=[C:9]([O:15]CC1C=CC=CC=1)[CH:8]=2)=[O:4]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([F:14])=[C:9]([OH:15])[CH:8]=2)=[O:4]
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Name
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|
Quantity
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20.2 g
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Type
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reactant
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Smiles
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COC(=O)C=1NC2=CC(=C(C=C2C1)F)OCC1=CC=CC=C1
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Name
|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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2 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration and evaporation the residue
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Type
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CUSTOM
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Details
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was re-crystallized from ethyl acetate
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Type
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FILTRATION
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Details
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The crystals were filtered off
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Type
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WASH
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Details
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washed with diethyl ether
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Type
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CUSTOM
|
Details
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dried at 40° C. under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC2=CC(=C(C=C2C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |